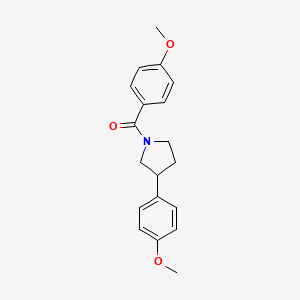

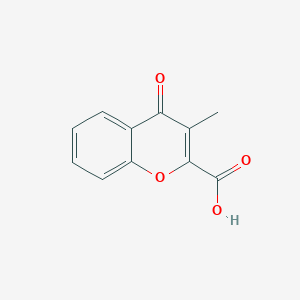

3-methyl-4-oxo-4H-chromene-2-carboxylic acid

概要

説明

“3-methyl-4-oxo-4H-chromene-2-carboxylic acid” is a chemical compound with the CAS Number: 104094-15-7 . It has a molecular weight of 204.18 . The compound is typically stored at room temperature and is available in powder form .

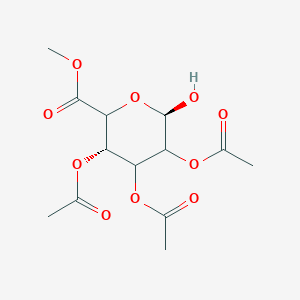

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8O4/c1-6-9(12)7-4-2-3-5-8(7)15-10(6)11(13)14/h2-5H,1H3,(H,13,14) . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

The compound has a melting point range of 232-237 degrees Celsius .

科学的研究の応用

Synthesis and Structural Studies

- Chromane derivatives, closely related to 3-methyl-4-oxo-4H-chromene-2-carboxylic acid, have been synthesized and analyzed for their structural and conformational properties, providing insights into their chemical behavior and potential applications (Ciolkowski et al., 2009).

- The compound has also been a key intermediate in the synthesis of other complex molecules, indicating its versatility in chemical synthesis (Li et al., 2013).

Methodological Developments in Synthesis

- Research has focused on developing rapid and efficient synthetic methods for 4-oxo-4H-chromene-3-carboxylic acid, a compound structurally similar to this compound, highlighting the ongoing efforts to improve synthetic routes for such compounds (Zhu et al., 2014).

Electronic and Structural Analysis

- Studies have been conducted on chromene derivatives to understand their electronic and structural aspects, including their non-linear optical properties, which could have implications for their use in materials science and electronics (Arif et al., 2022).

Biological Characterization and Potential Applications

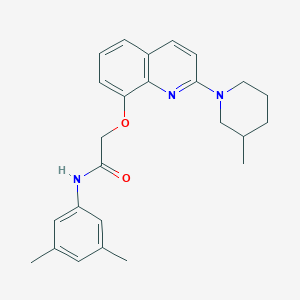

- Some derivatives of 4-oxo-4H-chromene have been used in studying G protein-coupled receptors, suggesting potential applications in pharmacological research (Thimm et al., 2013).

- The compound has been involved in the synthesis of photoactive cellulose derivatives, indicating its potential applications in the development of smart materials (Wondraczek et al., 2012).

Safety and Hazards

将来の方向性

作用機序

Mode of Action

It is known that chromones, the class of compounds to which it belongs, often interact with their targets by binding to active sites, thereby modulating the target’s function .

Biochemical Pathways

Chromones are known to be involved in a variety of biological activities, including antifungal activity

Result of Action

Related compounds have shown moderate inhibition against certain cell lines , suggesting potential cytotoxic effects. More research is needed to fully understand the effects of this compound at the molecular and cellular levels.

特性

IUPAC Name |

3-methyl-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-9(12)7-4-2-3-5-8(7)15-10(6)11(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQIPYSOPIFMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C2C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)

![4-Methoxy-N-[1,2,4]triazol-4-yl-benzenesulfonamide](/img/structure/B2406864.png)

![N-[(2-Fluoro-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methyl]but-2-ynamide](/img/structure/B2406873.png)

![2-Chloro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2406874.png)